molecular formula C14H19IN2O3S B3542961 N~1~-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

N~1~-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide

Cat. No. B3542961
M. Wt: 422.28 g/mol
InChI Key: NTBBIVLBSDXIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism of Action

N~1~-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This has a calming effect on the brain, which can help to reduce seizures, anxiety, and other symptoms of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, which has a calming effect on the brain. It also increases the levels of other inhibitory neurotransmitters, such as taurine and beta-alanine. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of N~1~-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide for lab experiments is its potency and selectivity as a GABA transaminase inhibitor. This allows for precise manipulation of GABAergic neurotransmission in the brain, which can be useful for studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N~1~-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in the treatment of epilepsy, addiction, anxiety, and depression. Another area of interest is its potential use as a tool for studying the role of GABA in the brain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its half-life and optimal dosing regimens.

Scientific Research Applications

N~1~-cyclopentyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, anxiety, and depression. It has been shown to have anticonvulsant effects in animal models of epilepsy, and has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

properties

IUPAC Name

N-cyclopentyl-2-(4-iodo-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2O3S/c1-21(19,20)17(13-8-6-11(15)7-9-13)10-14(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBBIVLBSDXIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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